(2R,4R)-4-methylpiperidine-2-carboxylic acid
Overview
Description
The compound (2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative. Piperidine alkaloids are a class of compounds with a wide range of biological activities and are of significant interest in the field of medicinal chemistry. The stereochemistry of such compounds is crucial for their biological function.
Synthesis Analysis
The synthesis of chiral piperidine derivatives can be complex due to the need for creating specific stereochemistry. One approach to synthesizing chiral piperidine-related alkaloids involves the desymmetrization of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using intramolecular iodocarbamation as a key step . Another method starts from S-glutamic acid to produce (4S,5S)-5-hydroxy-4-methylpiperidine-2-one, which is then transformed into various piperidine derivatives through a series of reactions including methylenation, hydroboration/oxidation, and Grignard addition . Additionally, chiral bicyclic 3-hydroxypiperidines can be synthesized from β-amino alcohols through a highly diastereoselective ring expansion, demonstrating the influence of stereogenic centers on diastereoselectivity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The stereochemistry at the 2 and 4 positions is particularly important for the biological activity of these compounds. The molecular structure can be confirmed through various spectroscopic methods, including NMR spectroscopy, which can distinguish between different rotamers and provide information on the stereochemistry of the compound .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The Dieckmann reaction is used to prepare 2,4-piperidinedione derivatives, which are valuable synthetic intermediates . The reactivity of these intermediates can be further explored through decarbomethoxylation and alkylation studies, expanding the range of possible derivatives and applications . The synthesis of N-carboxyanhydride derivatives of piperidine also highlights the versatility of these compounds in chemical reactions, such as spin labeling .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid and related derivatives are influenced by their molecular structure. The presence of chiral centers affects the compound's optical activity, which can be measured using polarimetry. The solubility, melting point, and boiling point of these compounds can vary depending on the substituents attached to the piperidine ring. The stability of these compounds under different conditions is also an important consideration for their practical applications.
Scientific Research Applications
Spin-Labeling and Structural Analysis
(2R,4R)-4-methylpiperidine-2-carboxylic acid, and its derivatives, are significant in biochemistry and material science. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (a derivative) is used as a nitroxide spin-labeled amino acid. It acts as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, aiding in structural analysis of biochemical compounds (Toniolo et al., 1998).
Synthesis of Derivatives
This compound is integral in synthesizing various derivatives. For example, it's used in the stereoselective synthesis of pipecolic acid derivatives, which are important in medicinal chemistry (Purkayastha et al., 2010). Similarly, optimizing its synthesis from (S)-1-phenylethanamine and ethyl 2-oxoacetate helps in reducing production costs, which is crucial for industrial-scale applications (Can, 2012).
Carbamate Formation in Aqueous Solutions
The study of carbamates in aqueous solutions involving 2-methylpiperidine, a related compound, has been conducted. This includes the formation of carbamates like 2-methylpiperidine-N-carboxylate, which shows stability in water. Such studies are important in understanding chemical equilibria and reaction dynamics (Mcgregor et al., 2018).
Preparation and Reactivity of Derivatives
The compound has been used in the preparation and structural determination of derivatives like 2,4piperidinedione-3-carboxylic acid methyl ester. This is significant in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,4R)-4-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415346 | |
Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-methylpiperidine-2-carboxylic acid | |
CAS RN |
74874-06-9, 74892-81-2 | |
Record name | rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74874-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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